5-(Chloromethyl)thiazole
Overview
Description
5-(Chloromethyl)thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their importance in medicinal chemistry and as building blocks for various biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of chloroacetic acid with thiourea can yield thiazolidinediones, which can be further processed to produce thiazole compounds . Another method involves the reaction of N-(5-chloropyridin-2-yl)-N',N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles . Additionally, the synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles has been reported, which can be used as soil fungicides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, providing insights into the electronic properties of these compounds . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation reactions to form polymers with liquid crystalline properties . They can also form complexes with metal ions such as Cr(III), Co(II), Ni(II), and Cu(II), which are characterized by their coordination through hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen . The reactivity of thiazole compounds can be influenced by substituents, as seen in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be diverse. Some thiazole-containing polymers exhibit thermotropic liquid crystalline properties, which depend on the chemical structure of the synthesized models and polymers . The thermal behavior of thiazole compounds can be studied using thermogravimetric analysis, which provides information on their stability and decomposition patterns . Quantum chemical calculations, such as those performed on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, can reveal the frontier molecular orbitals and molecular electrostatic potential, indicating the electrophilic and nucleophilic sites within the molecule .
Scientific Research Applications
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- Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
- The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The outcomes obtained also vary. For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
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- Thiazoles have applications in different fields such as agrochemicals, industrial, and photographic sensitizers .
- They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- The methods of application or experimental procedures in these fields would depend on the specific application. For instance, in the case of photosensitizers, these compounds would be used to increase the efficiency of light absorption .
- The outcomes obtained would be specific to the application. For example, in the case of photosensitizers, the outcome would be an increase in the efficiency of light absorption .
Safety And Hazards
Future Directions
Thiazole derivatives, including 5-(Chloromethyl)thiazole, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the design and development of different thiazole derivatives is a promising area of research .
properties
IUPAC Name |
5-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOOCPKYMGRHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276839 | |
Record name | 5-(chloromethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)thiazole | |
CAS RN |
45438-77-5 | |
Record name | 5-(Chloromethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45438-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(chloromethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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